Oral Antischistosomal Efficacy: LD50 Benchmarking Against Praziquantel
4-Heptoxy-3-methoxyaniline, designated Antiparasitic agent-38, demonstrates orally active antischistosomal efficacy in mice with a single oral LD50 of 0.8 g/kg, effectively clearing S. mansoni infection. By comparison, praziquantel (the clinical standard of care) exhibits a reported murine oral LD50 of approximately 2.5 g/kg, suggesting that Antiparasitic agent-38 achieves parasite clearance at a roughly 3-fold lower lethal dose threshold, albeit with a narrower therapeutic window that requires further characterisation . It must be noted that this comparison is drawn from cross-study data rather than a direct head-to-head experiment; differences in mouse strain, infection burden, and endpoint definitions preclude definitive potency ranking. No in vivo efficacy data are available for structural analogs such as 3-(heptyloxy)-4-methoxyaniline or 4-ethoxyaniline in the same model, preventing direct analog ranking.
| Evidence Dimension | Acute oral lethality (LD50) in mice as a proxy for therapeutic index characterisation |
|---|---|
| Target Compound Data | Single oral LD50 = 0.8 g/kg (S. mansoni-infected mouse model) |
| Comparator Or Baseline | Praziquantel: murine oral LD50 ~2.5 g/kg (literature value across multiple mouse strains) |
| Quantified Difference | Approximately 3.1-fold lower LD50 for target compound; note this does not directly quantify therapeutic index |
| Conditions | Mouse model of S. mansoni infection; single oral dose; endpoint: parasite clearance and survival ; comparator data from historical toxicology literature |
Why This Matters
This is currently the only available in vivo efficacy data for any compound in this alkoxyaniline sub-class, providing a provisional activity anchor for medicinal chemistry teams evaluating this scaffold for antischistosomal lead optimisation.
